

Biological Activity of N-Methyl-3,4-dimethylbenzylamine: A Review of Available Data

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Compound of Interest

Compound Name: **N-Methyl-3,4-dimethylbenzylamine**

Cat. No.: **B168943**

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An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information on the biological activity of **N-Methyl-3,4-dimethylbenzylamine** is exceptionally limited in publicly available scientific literature. This document summarizes the available information and highlights the current knowledge gap.

Introduction

N-Methyl-3,4-dimethylbenzylamine is a substituted benzylamine derivative. While the broader class of benzylamines has been explored for various pharmacological activities, specific data on the **N-Methyl-3,4-dimethylbenzylamine** isomer remains scarce. This guide aims to provide a comprehensive overview of the currently available information regarding its biological activity, drawing from chemical databases and analogous compounds where applicable.

Physicochemical Properties

A summary of the key physicochemical properties of **N-Methyl-3,4-dimethylbenzylamine** is presented in Table 1. These properties are essential for understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of **N-Methyl-3,4-dimethylbenzylamine**

| Property | Value | Source |
|-------------------|--|---------|
| Molecular Formula | C ₁₀ H ₁₅ N | PubChem |
| Molecular Weight | 149.23 g/mol | PubChem |
| IUPAC Name | 1-(3,4-dimethylphenyl)-N-methylmethanamine | PubChem |
| CAS Number | 165741-71-9 | PubChem |
| SMILES | CC1=C(C=C(C=C1)CNC)C | PubChem |

Biological Activity and Pharmacological Profile

A thorough search of scientific databases, including PubMed, Scopus, and Google Scholar, did not yield any specific studies detailing the biological activity, mechanism of action, or receptor binding profile of **N-Methyl-3,4-dimethylbenzylamine**. The PubChem database, a comprehensive resource for chemical information, lists the compound but provides no data on its biological activities.^[1]

This significant data gap prevents a detailed discussion of its pharmacology. To provide context, research on structurally related benzylamine derivatives has shown a wide range of biological effects, including but not limited to:

- Monoamine Oxidase (MAO) Inhibition: Certain benzylamine derivatives are known to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters like serotonin, dopamine, and norepinephrine.
- Receptor Binding: Depending on the substitutions, benzylamines can interact with various receptors, including adrenergic, dopaminergic, and serotonergic receptors.
- Antimicrobial Activity: Some substituted benzylamines have demonstrated antimicrobial properties.

However, it is crucial to emphasize that these are general activities of the broader chemical class, and it is not possible to extrapolate these findings to **N-Methyl-3,4-**

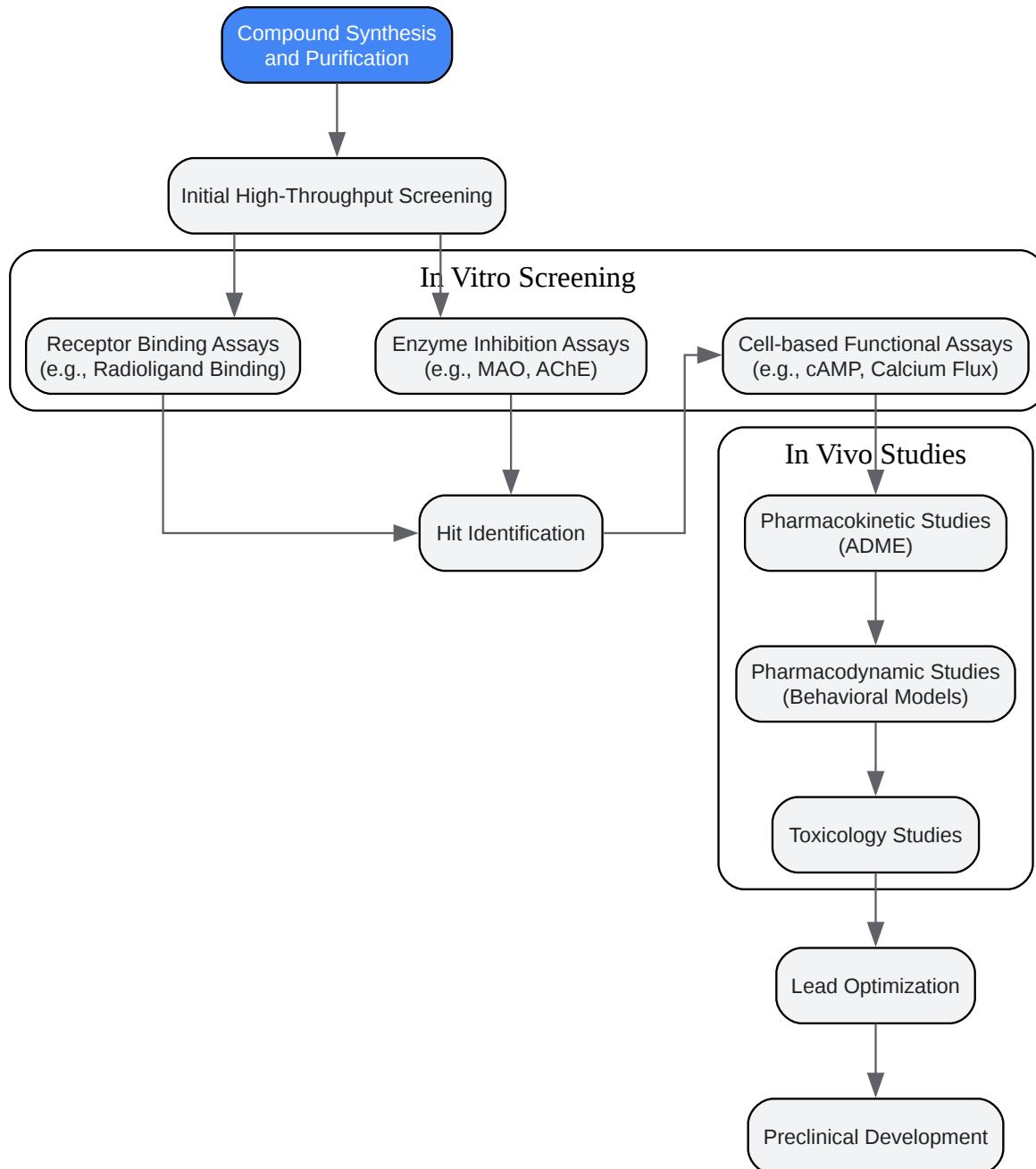
dimethylbenzylamine without specific experimental evidence.

Experimental Protocols

Due to the absence of published studies on the biological activity of **N-Methyl-3,4-dimethylbenzylamine**, there are no specific experimental protocols to report. For researchers interested in investigating this compound, standard pharmacological assays would be required. A hypothetical workflow for such an investigation is presented below.

General Workflow for Investigating Biological Activity

A logical progression for characterizing the biological activity of a novel compound like **N-Methyl-3,4-dimethylbenzylamine** would involve a series of in vitro and in vivo studies.

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Caption: Hypothetical workflow for characterizing the biological activity of a novel compound.

Potential Signaling Pathways

Without experimental data, any depiction of signaling pathways would be purely speculative. However, based on the activities of related benzylamine compounds, potential interactions could involve pathways regulated by G-protein coupled receptors (GPCRs) or enzyme inhibition. For instance, if the compound were to interact with a GPCR, it could modulate downstream signaling cascades involving adenylyl cyclase or phospholipase C.



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Caption: A generalized GPCR signaling pathway potentially modulated by a benzylamine derivative.

Conclusion

There is a significant lack of publicly available data on the biological activity of **N-Methyl-3,4-dimethylbenzylamine**. While the broader class of benzylamines exhibits a diverse range of pharmacological effects, no specific studies have been published for this particular compound. The information presented in this guide is based on the limited available chemical data and analogies to related compounds, which should be interpreted with caution. Further experimental investigation is required to elucidate the pharmacological profile of **N-Methyl-3,4-dimethylbenzylamine**. This presents an opportunity for researchers in the fields of medicinal chemistry and pharmacology to explore the potential of this currently uncharacterized molecule.

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References

- 1. N-Methyl-3,4-dimethylbenzylamine | C10H15N | CID 22660972 - PubChem [pubchem.ncbi.nlm.nih.gov]

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